Ethyl (4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl (4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate” is a compound that belongs to the class of thiazole derivatives . Thiazole derivatives are associated with a broad spectrum of biological properties, including anticonvulsant, antimicrobial, antituberculous, bacteriostatic activities, antiviral, antimalarial, anticancer, hypertension, inflammation, schizophrenia, HIV infections, hypnotics and more recently for the treatment of pain .
Synthesis Analysis
The synthesis of thiazole derivatives involves the use of small-ring heterocycles including nitrogen and sulfur . These compounds have been under investigation for a long time due to their synthetic diversity and therapeutic relevance . Sixteen new 2- (4-substituted phenyl)-4- (acetamidophenyl)thiazole including compounds were synthesized .
Scientific Research Applications
Antimicrobial Activity
Compounds related to Ethyl (4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate have been studied for their antimicrobial properties. Several derivatives have demonstrated high antimicrobial activity, particularly against a range of microorganism strains. This suggests potential applications in treating infections and developing new antimicrobial agents (Yurttaş et al., 2016).
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds have been a significant area of research. These studies often involve the transformation of ethyl thiazole carboxylate derivatives into various substituted compounds, offering insights into the chemical properties and potential applications of these substances (Albreht et al., 2009). Additionally, the crystal structure of closely related compounds has been elucidated, providing valuable information for further chemical and pharmacological research (Faizi et al., 2016).
Biological Activity
The biological activity of similar compounds, particularly in antimicrobial and antiparasitic applications, has been extensively studied. These studies include synthesizing new derivatives and evaluating their efficacy against various microorganisms and parasites, suggesting potential therapeutic uses (Mhaske et al., 2014).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core and piperazine moiety have been reported to exhibit significant activity against various targets, including enzymes like cyclooxygenase (cox) and proteins like oxidoreductase .
Mode of Action
For instance, some benzothiazole derivatives have been reported to inhibit COX, an enzyme involved in inflammation .
Biochemical Pathways
Based on the reported activity of similar compounds, it can be inferred that the compound may affect pathways related to inflammation, given the potential cox inhibitory activity .
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of cox .
Properties
IUPAC Name |
ethyl N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-3-27-19(25)21-18-20-14(13-28-18)12-17(24)23-10-8-22(9-11-23)15-4-6-16(26-2)7-5-15/h4-7,13H,3,8-12H2,1-2H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZSLJLNBITCIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.